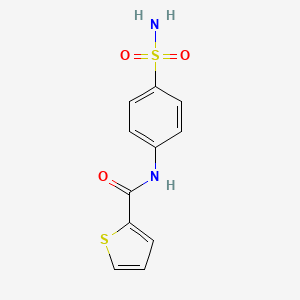

N-(4-sulfamoylphenyl)thiophene-2-carboxamide

Overview

Description

N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a sulfamoylphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 4-aminobenzenesulfonamide under specific conditions. One efficient method involves the use of ethanol as a solvent at room temperature, yielding the desired product with high purity and yield . The reaction conditions are optimized to ensure minimal environmental impact, making the process eco-friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-carboxamide derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-sulfamoylphenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against SARS-CoV-2 proteases.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the SARS-CoV-2 main protease enzyme, which is crucial for viral replication. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting viral replication . Additionally, its interaction with other enzymes and receptors in biological systems contributes to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: Similar in structure but contains a thiadiazole ring instead of a thiophene ring.

2-substituted thiophene derivatives: Such as suprofen, which is used as a nonsteroidal anti-inflammatory drug.

Uniqueness

N-(4-sulfamoylphenyl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a sulfamoylphenyl group, which imparts distinct chemical and biological properties. Its potential as a versatile building block in organic synthesis and its promising pharmacological activities make it a compound of significant interest .

Biological Activity

N-(4-sulfamoylphenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrase IX (CA IX), which is implicated in various cancers. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring, a sulfonamide group, and a carboxamide functional group. This unique combination contributes to its biological activity and potential for therapeutic use.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₃S |

| Molecular Weight | 253.31 g/mol |

| Functional Groups | Thiophene, Sulfonamide, Carboxamide |

The primary mechanism through which this compound exerts its biological effects is by inhibiting carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH and bicarbonate levels in tissues, which are vital for tumor growth and metastasis. The compound demonstrates selective inhibition against CA IX compared to other isoforms, making it a promising candidate for cancer therapy.

Molecular Interactions

Molecular docking studies reveal that this compound forms multiple hydrogen bonds and hydrophobic interactions within the active site of CA IX, enhancing its inhibitory potency. This specificity may reduce side effects associated with non-selective inhibitors.

Anticancer Properties

Research indicates that this compound has significant anticancer properties:

- Inhibition of CA IX: The compound shows IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, demonstrating high selectivity over other isoforms like CA II, which has IC₅₀ values between 1.55 and 3.92 μM .

- Induction of Apoptosis: In vitro studies on MDA-MB-231 breast cancer cells showed that treatment with this compound significantly increased the percentage of apoptotic cells by approximately 22-fold compared to controls .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties:

- Inhibition of Bacterial Growth: The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth and biofilm formation .

- Mechanism: Its sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes involved in bacterial metabolism.

Case Studies and Research Findings

- Cancer Therapy:

- Antimicrobial Studies:

- Modifications for Enhanced Activity:

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c12-18(15,16)9-5-3-8(4-6-9)13-11(14)10-2-1-7-17-10/h1-7H,(H,13,14)(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJKBJZVOISOOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350760 | |

| Record name | N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301301-95-1 | |

| Record name | N-(4-sulfamoylphenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.